dorsmanin C

Description

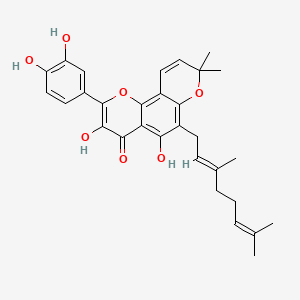

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O7/c1-16(2)7-6-8-17(3)9-11-19-24(33)23-25(34)26(35)27(18-10-12-21(31)22(32)15-18)36-29(23)20-13-14-30(4,5)37-28(19)20/h7,9-10,12-15,31-33,35H,6,8,11H2,1-5H3/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAZEOQNUWGOLG-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

dorsmanin C discovery and isolation from Dorstenia mannii

An In-depth Technical Guide on the Discovery and Isolation of Dorsmanin C from Dorstenia mannii

Introduction

Dorstenia mannii, a plant species belonging to the Moraceae family, is a rich source of diverse secondary metabolites, particularly prenylated flavonoids.[1] These compounds have garnered significant interest in the scientific community due to their potential therapeutic applications. Phytochemical screening of Dorstenia mannii has revealed the presence of various classes of compounds including alkaloids, saponins, tannins, and flavonoids.[2] This guide provides a comprehensive overview of the discovery, isolation, and characterization of a specific prenylated flavonoid, this compound, from Dorstenia mannii.

Discovery of this compound

This compound was first isolated from the aerial parts of Dorstenia mannii.[3] It is part of a larger family of related flavonoid structures, known as dorsmanins, that have been identified in this plant species.[3][4] The discovery and characterization of these compounds have been achieved through various spectroscopic techniques.[3] this compound is structurally classified as a flavone.[5]

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₂O₇ | [5] |

| Molecular Weight | 504.6 g/mol | [5] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one | [5] |

| PubChem CID | 5472481 | [5] |

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation and purification of this compound from the aerial parts of Dorstenia mannii, based on common natural product isolation techniques.

1. Plant Material Collection and Preparation:

-

Collect fresh aerial parts (leaves and twigs) of Dorstenia mannii.

-

Air-dry the plant material at room temperature for two weeks.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Fractionation:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

-

Concentrate each fraction using a rotary evaporator.

4. Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Further purify the combined fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., a gradient of methanol and water).

5. Structure Elucidation:

-

The structure of the isolated pure compound is elucidated using spectroscopic methods, including:

-

Mass Spectrometry (MS) to determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) to determine the chemical structure and stereochemistry.

-

Caption: Workflow for the isolation and identification of this compound.

Biological Activity of this compound

This compound has been evaluated for its antioxidant properties. The table below summarizes the reported in vitro antioxidant activity.

| Assay | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | Not specified, but showed concentration-dependent activity | [6] |

Crude extracts of Dorstenia mannii have also demonstrated significant antioxidant potential in various assays.[2]

Potential Signaling Pathways and Future Directions

While the specific signaling pathways modulated by this compound have not been extensively studied, flavonoids are known to interact with various cellular signaling cascades, making them promising candidates for drug development. One such pathway is the PI3K/AKT pathway, which is crucial in regulating cell proliferation, survival, and apoptosis, and is often dysregulated in cancer.[7]

Further research is warranted to investigate the effects of this compound on key signaling pathways, such as the PI3K/AKT pathway, to elucidate its mechanism of action and therapeutic potential.

References

- 1. Dorstenia mannii - Wikipedia [en.wikipedia.org]

- 2. PHYTOCHEMICAL SCREENING, EVALUATION OF IN-VITRO ANTIOXIDANT ACTIVITIES AND ACUTE TOXICITY EFFECT OF ORGANIC EXTRACTS OF DORSTENIA MANNII (MORACEAE) | HEALTH SCIENCES AND DISEASE [hsd-fmsb.org]

- 3. Prenylated flavonoids from the aerial parts of Dorstenia mannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C30H32O7 | CID 5472481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isorhamnetin Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Dorsomorphin (Compound C): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also widely known as Compound C, has emerged as a pivotal small molecule tool in cellular biology and a lead compound in drug discovery.[1] Its significance stems from its potent and reversible inhibition of two key signaling hubs: the AMP-activated protein kinase (AMPK) and the bone morphogenetic protein (BMP) type I receptors.[2][3] This dual activity has made it an invaluable probe for dissecting a multitude of cellular processes, from metabolic regulation and autophagy to cell differentiation and developmental biology. This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Dorsomorphin, detailing its chemical properties, the experimental methodologies used for its characterization, and its impact on critical signaling pathways.

Chemical Identity and Properties

Dorsomorphin is a pyrazolo[1,5-a]pyrimidine derivative with the systematic IUPAC name 6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine.[4] Its chemical structure was first reported in a 2008 study in Nature Chemical Biology by Yu et al., where it was identified through a high-throughput screen in zebrafish embryos for compounds that disrupt dorsoventral axis formation.[5]

The core of the molecule is a bicyclic pyrazolo[1,5-a]pyrimidine scaffold. This core is substituted at the 3-position with a pyridine-4-yl group and at the 6-position with a phenyl group, which is further functionalized at the para-position with a 2-(piperidin-1-yl)ethoxy side chain.[4]

Table 1: Physicochemical Properties of Dorsomorphin

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₅N₅O | [4] |

| Molecular Weight | 399.5 g/mol | [4] |

| CAS Number | 866405-64-3 | [2] |

| Appearance | Light yellow solid | [6] |

| Solubility | Soluble in DMSO | [6] |

| Synonyms | Compound C, BML-275 | [6] |

Structure Elucidation: A Methodological Overview

The definitive determination of Dorsomorphin's chemical structure relied on a combination of spectroscopic techniques and chemical synthesis. While the original publication by Yu et al. (2008) does not provide detailed tabulated spectral data, the methods employed are standard in the field of organic chemistry for structure elucidation.

Experimental Protocols

1. Synthesis of the Pyrazolo[1,5-a]pyrimidine Core:

The synthesis of the core scaffold of Dorsomorphin and its analogs has been described in the literature. A general approach involves the condensation of a 1,3-dicarbonyl compound with an aminopyrazole derivative. For instance, a synthetic route to the pyrazolo[1,5-a]pyrimidine scaffold involves the reaction of a substituted malonaldehyde with 3-amino-4-cyanopyrazole, followed by further chemical modifications.

2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Dorsomorphin, one would expect to see distinct signals for the aromatic protons on the pyridine and phenyl rings, the methylene protons of the ethoxy chain and the piperidine ring, and the protons on the pyrazolopyrimidine core.

-

¹³C NMR: This method identifies the different types of carbon atoms in the molecule. The spectrum of Dorsomorphin would show characteristic peaks for the aromatic carbons, the aliphatic carbons of the piperidine and ethoxy groups, and the carbons of the heterocyclic core.

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₂₄H₂₅N₅O) by providing a highly accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique used to assess the purity of the synthesized compound. A pure sample of Dorsomorphin would show a single major peak in the chromatogram.

Key Signaling Pathways Modulated by Dorsomorphin

Dorsomorphin's biological effects are primarily attributed to its inhibition of the AMPK and BMP signaling pathways.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It is activated during periods of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic processes and inhibiting anabolic pathways. Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, with a reported Ki value of 109 nM.[7]

BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in embryonic development, tissue homeostasis, and bone formation. They signal through a complex of type I and type II serine/threonine kinase receptors. Dorsomorphin selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD proteins (SMAD1/5/8) and subsequent gene transcription.[2][5]

Experimental Workflow for Structure Elucidation

The general workflow for the chemical structure elucidation of a novel small molecule like Dorsomorphin follows a logical progression from synthesis to comprehensive characterization.

Conclusion

The elucidation of Dorsomorphin's chemical structure has been instrumental in advancing our understanding of fundamental cellular processes. Its well-defined pyrazolo[1,5-a]pyrimidine core and its specific substitutions give rise to its potent inhibitory effects on AMPK and BMP signaling. While the originally published detailed analytical data for its structure determination is not extensively tabulated, the application of standard and robust analytical techniques such as NMR and mass spectrometry, in conjunction with chemical synthesis, has unequivocally established its molecular architecture. Dorsomorphin continues to be a cornerstone for researchers and a valuable scaffold for the development of more selective and potent inhibitors for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. dorsomorphin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor | Springer Nature Experiments [experiments.springernature.com]

- 7. Dorsomorphin | C24H25N5O | CID 11524144 - PubChem [pubchem.ncbi.nlm.nih.gov]

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and cellular signaling pathways associated with Dorsmanin C and its related prenylated flavonoids. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Quantitative Analysis

The primary natural source of this compound and a rich array of related prenylated flavonoids is the African medicinal plant, Dorstenia mannii (Moraceae).[1] This herb has been a focal point of phytochemical investigations, leading to the identification of a diverse group of Dorsmanins, including Dorsmanin A through J, alongside other structurally similar flavonoids.[1][2]

While comprehensive quantitative data for this compound remains to be extensively published, a study on a related prenylated flavonoid, 6,8-diprenyleriodictyol, isolated from the aerial parts of Dorstenia mannii, reported a yield of 2.5 grams from 4.2 kilograms of dried plant material.[2] This provides an initial benchmark for the potential abundance of these compounds within the plant. Further quantitative analyses using techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to ascertain the precise concentrations of this compound and its analogs in various parts of the plant.

Table 1: Natural Sources of this compound and Related Flavonoids

| Compound | Natural Source | Plant Part |

| This compound | Dorstenia mannii | Aerial Parts |

| Dorsmanin A-J | Dorstenia mannii | Aerial Parts |

| 6,8-diprenyleriodictyol | Dorstenia mannii | Aerial Parts |

Experimental Protocols: Extraction and Isolation

The isolation of this compound and its related flavonoids from Dorstenia mannii involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on established methodologies for the isolation of prenylated flavonoids from plant matrices.

Extraction

-

Plant Material Preparation: The aerial parts of Dorstenia mannii are collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is typically subjected to sequential extraction with solvents of increasing polarity. A common approach is to start with a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents, followed by extraction with a more polar solvent such as methanol or acetone to extract the flavonoids. Soxhlet extraction is a commonly employed technique for this purpose.

Isolation and Purification

-

Preliminary Fractionation: The crude methanol or acetone extract is concentrated under reduced pressure. The resulting residue is then often subjected to liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds based on their polarity. The flavonoid-rich fraction is typically found in the ethyl acetate layer.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is used to separate the mixture into fractions of decreasing polarity.

-

Preparative Thin-Layer Chromatography (pTLC) and High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using pTLC or preparative HPLC. Reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape, is a powerful technique for the final purification of individual flavonoids.

-

Structure Elucidation: The purity and structure of the isolated compounds are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Signaling Pathway Modulation

Flavonoids, including this compound and its relatives, are known to exert a wide range of biological activities, many of which are attributed to their ability to modulate cellular signaling pathways. While the specific molecular targets of this compound are still under active investigation, the current understanding of flavonoid pharmacology points towards their involvement in key pathways regulating cell survival, proliferation, and apoptosis.

Induction of Apoptosis

A significant body of research indicates that flavonoids can induce apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway. This pathway is a critical mechanism for eliminating damaged or cancerous cells and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are two critical pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Flavonoids have been shown to modulate these pathways, often leading to the inhibition of cancer cell proliferation and survival. It is plausible that this compound exerts its potential anticancer effects through the modulation of these key signaling networks.

Conclusion and Future Directions

This compound and its related prenylated flavonoids from Dorstenia mannii represent a promising class of natural products with potential therapeutic applications. This technical guide has summarized the current knowledge regarding their natural sources, isolation procedures, and putative mechanisms of action. Further research is warranted to:

-

Conduct comprehensive quantitative analyses of this compound and its analogs in Dorstenia mannii.

-

Develop and optimize standardized protocols for the large-scale extraction and purification of these compounds.

-

Elucidate the specific molecular targets and detailed signaling pathways modulated by this compound to fully understand its pharmacological effects.

Such investigations will be crucial for the future development of this compound and related flavonoids as potential leads for novel therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthesis of Prenylated Flavonoids in Plants

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data related to the biosynthesis of prenylated flavonoids in plants. These specialized metabolites, known for their significant biological activities, are of increasing interest in pharmacology and drug development. This document details the enzymatic processes, key players, and experimental approaches used to study these valuable compounds.

Core Biosynthetic Pathway

The biosynthesis of prenylated flavonoids is a multi-step process that begins with the general flavonoid pathway, leading to the formation of various flavonoid scaffolds such as chalcones, flavanones, flavones, isoflavones, and flavonols. The crucial, value-adding step is the attachment of a prenyl group (typically dimethylallyl pyrophosphate - DMAPP, or geranyl pyrophosphate - GPP) to the flavonoid backbone. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs) .

The general reaction is as follows:

Flavonoid Acceptor + Prenyl Diphosphate Donor → Prenylated Flavonoid + Diphosphate

These PTs often exhibit regiospecificity, meaning they attach the prenyl group to a specific position on the flavonoid ring system. The subcellular localization of these enzymes is critical; many are membrane-bound, often associated with the endoplasmic reticulum or chloroplasts, which facilitates access to both lipophilic flavonoid substrates and prenyl diphosphate donors.

Caption: General biosynthetic pathway for prenylated flavonoids.

Key Enzymes: Flavonoid Prenyltransferases (PTs)

Flavonoid PTs are the cornerstone of this biosynthetic pathway. They belong to a larger class of aromatic prenyltransferases. A key characteristic of many plant PTs is their substrate promiscuity, meaning a single enzyme can often accept a range of flavonoid scaffolds and sometimes different prenyl donors. This promiscuity is a significant factor in the vast structural diversity of prenylated flavonoids found in nature.

Quantitative Data on Characterized Flavonoid PTs

The following table summarizes kinetic data for several well-characterized flavonoid prenyltransferases, highlighting their substrate preferences and catalytic efficiencies. This data is essential for understanding enzyme function and for potential applications in metabolic engineering.

| Enzyme Name | Source Plant | Flavonoid Substrate | Prenyl Donor | Km (µM) | Vmax (pkat/mg) | Subcellular Localization | Reference |

| SfN8DT-1 | Sophora flavescens | Naringenin | DMAPP | 12.0 ± 1.2 | 1.63 ± 0.04 | Plastid | |

| OfaPS | Ophiorrhiza alata | Genistein | GPP | 35.7 ± 4.5 | 1.02 ± 0.04 | Not specified | |

| LIC8DT | Glycyrrhiza glabra | Liquiritigenin | DMAPP | 25.0 | Not specified | Not specified | |

| CpGP1 | Citrus paradisi | Naringenin | GPP | 143 ± 15 | 3.1 ± 0.1 | Plastid | |

| FePT1 | Flemingia edulis | Genistein | DMAPP | 10.5 ± 1.1 | 4.85 ± 0.12 | Not specified |

Experimental Protocols

The discovery and characterization of flavonoid PTs involve a series of established molecular biology and biochemical techniques. Below are detailed methodologies for the key experiments.

Heterologous Expression and Microsome Preparation

To overcome the low abundance of these enzymes in native plant tissues, they are often expressed in heterologous systems like Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is particularly useful as it allows for the preparation of microsomes, which are vesicles of fragmented endoplasmic reticulum that correctly lodge membrane-bound PTs.

Protocol: Yeast Microsome Preparation

-

Yeast Transformation: Transform yeast cells (e.g., strain INVSc1) with a suitable expression vector (e.g., pYES2) containing the codon-optimized gene for the target PT.

-

Culture Growth: Grow a pre-culture in synthetic complete (SC) medium lacking uracil (for selection) with 2% glucose. Inoculate a larger culture in the same medium and grow to an OD600 of ~0.6.

-

Induction: Pellet the cells and resuspend in induction medium (SC-uracil with 2% galactose instead of glucose) to induce gene expression. Incubate for 16-24 hours at 20-30°C.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol). Lyse the cells using glass beads and vigorous vortexing or a French press.

-

Microsome Isolation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1-2 hours at 4°C.

-

Final Preparation: Discard the supernatant. The resulting pellet contains the microsomal fraction. Resuspend this pellet in a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 20% glycerol) and store at -80°C. The protein concentration should be determined using a Bradford or BCA assay.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the activity, substrate specificity, and kinetic parameters of the expressed PT.

Protocol: Standard Prenyltransferase Assay

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube. A typical 50 µL reaction includes:

-

100 mM Tris-HCl (pH 7.5 - 9.0, optimization is key)

-

5 mM MgCl₂ (essential cofactor)

-

50 µM Flavonoid substrate (dissolved in DMSO)

-

100 µM Prenyl donor (DMAPP or GPP)

-

5-10 µg of microsomal protein preparation

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate or methanol.

-

Product Extraction: Vortex thoroughly and centrifuge to separate the phases. Transfer the organic (ethyl acetate) or methanolic phase containing the products to a new tube.

-

Analysis: Evaporate the solvent and redissolve the residue in methanol. Analyze the products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product can be identified by comparing its retention time and mass spectrum to an authentic standard or through structural elucidation.

Caption: Workflow for discovery and characterization of a flavonoid PT.

Visualization of Key Relationships

Understanding the relationships between different components of the biosynthetic machinery is crucial. The following diagram illustrates the logical relationship of a membrane-bound PT with its substrates.

Caption: Subcellular localization of a membrane-bound PT.

Conclusion and Future Directions

The study of prenylated flavonoid biosynthesis is a dynamic field. While significant progress has been made in identifying and characterizing the PTs responsible, many enzymes from diverse plant species remain undiscovered. Future research will likely focus on:

-

Elucidating Regulatory Networks: Understanding how the expression of PT genes is controlled in response to environmental or developmental cues.

-

Structural Biology: Solving the crystal structures of flavonoid PTs to understand the basis of their substrate specificity and catalytic mechanism.

-

Metabolic Engineering: Utilizing the characterized PTs in engineered microbial or plant systems to produce high-value prenylated flavonoids for pharmaceutical applications.

This guide provides the foundational knowledge and methodologies required to engage in this exciting area of research. The combination of genetic, biochemical, and analytical approaches will continue to unravel the complexities of how plants produce these potent bioactive molecules.

A Technical Guide to the Solubility of Dorsomorphin (Compound C) for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Dorsomorphin, a potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling pathways. Dorsomorphin, also known as Compound C, is a critical tool in cellular and developmental biology research. Understanding its solubility is paramount for accurate and reproducible experimental design. This document is intended for researchers, scientists, and drug development professionals.

Core Solubility Data

The solubility of Dorsomorphin can vary depending on whether it is in its free base form or as a dihydrochloride salt. The dihydrochloride salt generally exhibits greater aqueous solubility. The following tables summarize the available quantitative solubility data for both forms in common laboratory solvents. It is important to note that solubility values can vary between different suppliers and batches.

Table 1: Solubility of Dorsomorphin (Free Base)

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~1 - 8.49[1][2][3] | ~2.5 - 21.25 | Sonication and warming may be required to achieve higher concentrations.[1][2] |

| Dimethylformamide (DMF) | ~2.5[3][4] | ~6.26 | Purge with an inert gas recommended for stock solutions.[4] |

| Ethanol | ~0.14[4] | ~0.35 | Sparingly soluble. |

| Water | Insoluble | Insoluble | |

| 1:1 DMF:PBS (pH 7.2) | ~0.083[4] | ~0.21 | For achieving solubility in aqueous buffers, it is recommended to first dissolve in DMF and then dilute.[4] |

Table 2: Solubility of Dorsomorphin Dihydrochloride

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water | Up to 100[5] | Up to 211.68 | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1.0[6] | ~2.12 | Aqueous solutions are not recommended for storage for more than one day.[6] |

| Dimethyl Sulfoxide (DMSO) | ~0.5 - 20[6] | ~1.06 - 42.33 | Gentle warming may be necessary. |

| Dimethylformamide (DMF) | ~1.0[6] | ~2.12 |

Experimental Protocols

Protocol for Preparation of Dorsomorphin Stock Solutions

This protocol provides a generalized procedure for preparing stock solutions of Dorsomorphin and its dihydrochloride salt.

Materials:

-

Dorsomorphin (free base or dihydrochloride salt)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Weighing: Accurately weigh the desired amount of Dorsomorphin powder in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution:

-

Inert Gas Purge: For long-term storage of solutions in organic solvents like DMF, it is recommended to purge the headspace of the vial with an inert gas to prevent oxidation.[4]

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months at -20°C.

General Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard laboratory method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

-

Dorsomorphin powder

-

Aqueous buffer of interest (e.g., PBS, pH 7.2)

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method)

-

Standard laboratory glassware and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of Dorsomorphin powder to a glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the aqueous buffer to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved Dorsomorphin using a validated HPLC method or another appropriate quantitative technique.

-

Calculation: The determined concentration represents the thermodynamic solubility of Dorsomorphin in the tested aqueous buffer at the specified temperature.

Visualizing Signaling Pathways and Workflows

Dorsomorphin's Inhibition of the AMPK Signaling Pathway

Dorsomorphin acts as an ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Review of the Genus Dorstenia: Phytochemistry, Biological Activities, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Dorstenia, belonging to the Moraceae family, encompasses a diverse group of perennial herbs with a rich history in traditional medicine across Africa and South America. This technical guide provides a comprehensive review of the current scientific literature on Dorstenia, focusing on its phytochemistry, the biological activities of its constituent compounds, and the experimental methodologies used for their isolation and evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Phytochemical Composition of Dorstenia

The genus Dorstenia is a prolific source of a wide array of secondary metabolites, with prenylated flavonoids being the most characteristic and extensively studied class of compounds. Other significant constituents include coumarins, chalcones, and triterpenoids.

Prenylated Flavonoids

A hallmark of the Dorstenia genus is the abundance and structural diversity of its prenylated flavonoids. These compounds, which include flavanones, flavones, and chalcones, are often substituted with one or more isoprenoid groups, which enhances their lipophilicity and biological activity. Notable examples of prenylated flavonoids isolated from various Dorstenia species are presented in Table 1.

Coumarins and Furanocoumarins

Coumarins and their derivatives, particularly furanocoumarins, are also prevalent in the Dorstenia genus. These compounds are known for their photosensitizing and various other pharmacological properties.

Other Bioactive Compounds

In addition to flavonoids and coumarins, other classes of compounds have been isolated from Dorstenia species, including triterpenoids, steroids, and benzofuran derivatives. Some of these compounds have demonstrated significant biological activities, contributing to the overall therapeutic potential of the genus.

Biological Activities and Therapeutic Potential

The rich phytochemical profile of the Dorstenia genus translates into a broad spectrum of biological activities. The most prominent of these are antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Extracts and isolated compounds from various Dorstenia species have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi. The antimicrobial efficacy is often attributed to the presence of prenylated flavonoids. Quantitative data on the antimicrobial activity of selected Dorstenia compounds are summarized in Table 2.

Antioxidant Activity

Many Dorstenia species and their isolated compounds exhibit potent antioxidant properties. This activity is primarily due to the free radical scavenging ability of the phenolic hydroxyl groups present in the flavonoid structures. The antioxidant capacity of several Dorstenia extracts and compounds has been quantified using various assays, and the results are presented in Table 3.

Anti-inflammatory Activity

Traditional uses of Dorstenia for treating inflammatory conditions are supported by modern scientific studies. The anti-inflammatory effects are believed to be mediated through the inhibition of key inflammatory mediators and signaling pathways. Evidence suggests that certain Dorstenia compounds can modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Anticancer Activity

A growing body of research is focused on the anticancer potential of Dorstenia compounds. Several prenylated flavonoids have been shown to exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Quantitative data on the cytotoxic activity of selected Dorstenia compounds are presented in Table 4.

Data Presentation

Table 1: Selected Prenylated Flavonoids from Dorstenia Species

| Compound Name | Dorstenia Species | Reference |

| 6,8-diprenyleriodictyol | D. mannii | [1] |

| Dorsmanin C | D. mannii | [2] |

| Dorsmanin F | D. mannii | [1] |

| Gancaonin Q | D. angusticornis | |

| Stipulin | D. angusticornis | |

| Angusticornin B | D. angusticornis | |

| Bartericin A | D. barteri | |

| Isobavachalcone | D. barteri | |

| Kanzonol C | D. barteri | |

| 4-hydroxylonchocarpin | D. barteri |

Table 2: Antimicrobial Activity of Dorstenia Compounds (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| Isobavachalcone | 0.5 - 4 | >128 | 0.3 | |

| 4-hydroxylonchocarpin | 2 - 8 | >128 | 16 | |

| 6,8-diprenyleriodictyol | 1 - 4 | >128 | 32 | |

| Kanzonol C | 4 - 16 | >128 | 64 |

Table 3: Antioxidant Activity of Dorstenia Compounds (IC50 in µM)

| Compound | DPPH Radical Scavenging | Reference |

| 6,8-diprenyleriodictyol | <1 | [3] |

| This compound | <1 | [3] |

| Dorsmanin F | <1 | [3] |

Table 4: Cytotoxic Activity of Dorstenia Flavonoids against Cancer Cell Lines (IC50 in µg/mL)[4]

| Compound | CCRF-CEM (Leukemia) | MIA PaCa-2 (Pancreatic) | U87MG (Glioblastoma) |

| Gancaonin Q | <20 | <20 | <20 |

| 6-prenylapigenin | >20 | <20 | >20 |

| 6,8-diprenyleriodictyol | <20 | <20 | <20 |

| 4-hydroxylonchocarpin | <20 | <20 | <20 |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of Dorstenia and its compounds.

Extraction and Isolation of Bioactive Compounds

A general workflow for the extraction and isolation of compounds from Dorstenia is depicted below.

Detailed Methodologies:

-

Extraction: Air-dried and powdered plant material (e.g., 1 kg of Dorstenia mannii twigs) is typically macerated in a solvent like methanol at room temperature for an extended period (e.g., 48 hours). The resulting mixture is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Isolation: The crude extract is subjected to a series of chromatographic techniques for the separation of individual compounds.

-

Column Chromatography: Silica gel is commonly used as the stationary phase, with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate or chloroform/methanol) to elute different fractions.

-

Size-Exclusion Chromatography: Sephadex LH-20 is often used for further purification of the fractions, particularly for separating flavonoids.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These techniques are employed for the final purification of the isolated compounds. For HPLC, a reversed-phase C18 column is frequently used with a mobile phase gradient of water and acetonitrile or methanol, with UV detection at wavelengths relevant for flavonoids (e.g., 280 nm and 340 nm).[4][5]

-

Antimicrobial Assays

The antimicrobial activity of Dorstenia extracts and compounds is typically evaluated using the following methods:

-

Agar Disc Diffusion Method: This is a qualitative method to screen for antimicrobial activity. A solution of the test substance is applied to a paper disc placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disc is measured after incubation.

-

Broth Microdilution Method: This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Serial dilutions of the test substance are prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with the microorganism and incubated.

Antioxidant Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating antioxidant activity.

References

- 1. Prenylated flavonoids from the aerial parts of Dorstenia mannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for Dorsomorphin (Compound C)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in biomedical research. It functions as a potent, selective, and reversible ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] The Ki value for its inhibition of AMPK is 109 nM.[1][2][3][4] Additionally, Dorsomorphin is recognized as an inhibitor of the bone morphogenetic protein (BMP) signaling pathway by targeting type I BMP receptors ALK2, ALK3, and ALK6.[2][3][5][6][7] This dual activity makes it a valuable tool for studying a variety of cellular processes, including metabolism, cell differentiation, and developmental biology.

This document provides detailed information on the synthesis and purification of Dorsomorphin, along with protocols for its use in in-vitro kinase assays.

Synthesis and Purification of Dorsomorphin

Dorsomorphin is a synthetic compound. The following protocol is based on a convergent synthesis strategy.

Synthetic Protocol

A common route for Dorsomorphin synthesis involves a multi-step process. An adapted Mitsunobu reaction can be employed for the synthesis of Dorsomorphin and its analogs.[8] A key step involves the demethylation of a precursor followed by alkylation.[8]

Reagents and Conditions for a key synthetic step:

| Step | Reagents | Conditions |

| Demethylation | BBr₃, CH₂Cl₂ | -78 °C, 1 h |

| Alkylation | 1-(2-chloroethyl) piperidine, K₂CO₃, DMF | 60 °C, 16 h |

This table summarizes a crucial part of the synthesis process as described in the literature.[8]

Purification Protocol

The final product is typically purified by flash chromatography.

Purification Parameters:

| Parameter | Value |

| Stationary Phase | Silica gel |

| Mobile Phase | Hexane/Ethyl Acetate |

| Gradient | 6:1 to 9:1 (Hexane:Ethyl Acetate) |

Following synthesis and purification, a yellowish solid of Dorsomorphin is obtained.[8] The reported yield for a two-stage process is approximately 18%.[8]

Quantitative Data Summary

| Parameter | Value | Reference |

| AMPK Inhibition (Ki) | 109 nM | [1][2][3][4] |

| BMP Signaling Inhibition (IC50) | 0.47 µM (for BMP4-induced SMAD phosphorylation) | [1] |

| Synthesis Yield | 18% (over two stages) | [8] |

| Purity | ≥ 98% (by HPLC) |

Experimental Protocols

In Vitro AMPK Inhibition Assay

This protocol is designed to assess the inhibitory activity of Dorsomorphin on partially purified AMPK from rat liver.[3][6]

Materials:

-

Partially purified rat liver AMPK (to the blue-Sepharose step)

-

Dorsomorphin (Compound C)

-

AMP (100 µM)

-

ATP (100 µM, containing 0.5 µCi ³³P-ATP per reaction)

-

SAMS peptide substrate (50 µM)

-

Assay Buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, 0.8 mM DTT)

-

1% Phosphoric Acid (H₃PO₄)

-

96-well MultiScreen plates

Procedure:

-

Prepare a 100 µL reaction mixture containing AMP, ATP, and SAMS peptide in the assay buffer.

-

Add the desired concentration of Dorsomorphin to the reaction mixture.

-

Initiate the reaction by adding the partially purified AMPK enzyme.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 80 µL of 1% H₃PO₄.

-

Transfer 100 µL of the stopped reaction to a 96-well MultiScreen plate.

-

Wash the plate three times with 1% H₃PO₄.

-

Determine the amount of incorporated ³³P into the SAMS peptide using a suitable counter.

-

Calculate the inhibition by comparing the activity in the presence of Dorsomorphin to a vehicle control.

Visualizations

Signaling Pathways of Dorsomorphin Inhibition

Caption: Dorsomorphin's inhibitory action on AMPK and BMP signaling pathways.

General Experimental Workflow for Dorsomorphin Application

Caption: A generalized workflow from synthesis to data analysis for Dorsomorphin.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Dorsmanin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dorsmanin C is a prenylated flavonoid that has been isolated from plants such as Dorstenia mannii.[1][2] As a member of the flavonoid class of compounds, this compound holds potential for various pharmacological activities, necessitating a reliable analytical method for its quantification in research and development settings.[1] High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reproducible technique for the analysis of flavonoids.[3][4] This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective HPLC method.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₂O₇ | PubChem[1] |

| Molecular Weight | 504.6 g/mol | PubChem[1] |

| Chemical Class | Flavones (a class of Flavonoids) | PubChem[1] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one | PubChem[1] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (or Acetic Acid, HPLC grade)

-

0.22 µm Syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Degasser

-

Binary or Quaternary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following HPLC parameters are recommended for the analysis of this compound. These are based on common methods for flavonoid analysis and may require optimization for specific matrices.[3]

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-25 min: 20% to 50% B25-30 min: 50% B30.1-35 min: Return to 20% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or scan for optimal wavelength with PDA detector) |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The protocol should be optimized based on the specific sample type.

-

Extraction: Weigh 1 g of the homogenized and dried plant material. Add 10 mL of methanol and perform ultrasound-assisted extraction for 30 minutes.[3]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[5]

Data Presentation: Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6]

| Parameter | Expected Outcome |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | To be determined experimentally (e.g., ~0.1 µg/mL) |

| Limit of Quantification (LOQ) | To be determined experimentally (e.g., ~0.3 µg/mL) |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Retention Time | Consistent under the specified conditions |

Mandatory Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC analysis of this compound.

Representative Signaling Pathway: PI3K/AKT Pathway

While a specific signaling pathway for this compound is not extensively documented, many flavonoids are known to modulate key cellular signaling pathways such as the PI3K/AKT pathway, which is crucial in regulating cell proliferation, survival, and apoptosis.[7][8]

Caption: Potential modulation of the PI3K/AKT pathway by this compound.

References

- 1. This compound | C30H32O7 | CID 5472481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prenylated flavonoids from the aerial parts of Dorstenia mannii [agris.fao.org]

- 3. mdpi.com [mdpi.com]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. nacalai.com [nacalai.com]

- 6. researchgate.net [researchgate.net]

- 7. Isorhamnetin Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Total Synthesis of Dorsmanin C and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsmanin C, a complex prenylated pyranoflavone isolated from Dorstenia mannii, has garnered interest due to its potential biological activities, characteristic of the flavonoid class of natural products. While the total synthesis of this compound has not been extensively reported in peer-reviewed literature, this document outlines a comprehensive, hypothetical synthetic strategy based on established methodologies for flavonoid and pyranoflavone synthesis. These protocols are intended to serve as a practical guide for researchers aiming to synthesize this compound and its analogs for further investigation in drug discovery and development. The proposed synthesis leverages a convergent approach, beginning with the construction of the core flavonoid skeleton via a Claisen-Schmidt condensation, followed by strategic prenylation and pyran ring formation.

Introduction

Flavonoids are a diverse group of polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound belongs to a more structurally complex subgroup, featuring a geranyl moiety and a dimethylpyran ring fused to the flavonoid core. The complexity of this molecule presents a significant synthetic challenge. The protocols detailed below provide a plausible pathway for the total synthesis of this compound, divided into key stages: synthesis of the chalcone precursor, construction of the flavone core, and late-stage modifications to introduce the characteristic prenyl and pyran functionalities.

Proposed Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound suggests dissecting the molecule into key building blocks. The pyran ring can be envisioned as being formed from a hydroxylated and prenylated flavonoid precursor. The geranyl group can be introduced via electrophilic aromatic substitution. The flavonoid core itself can be disconnected through the central heterocyclic ring, leading back to a chalcone intermediate, which in turn is derived from simpler acetophenone and benzaldehyde starting materials.

Dorsomorphin (Compound C): Application Notes and Protocols for Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in cell biology research. It is a cell-permeable pyrazolopyrimidine that exhibits potent, reversible, and ATP-competitive inhibition of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Additionally, Dorsomorphin is a selective inhibitor of the bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6.[4][5] This dual activity makes it a valuable tool for dissecting the roles of AMPK and BMP signaling in a multitude of cellular processes, including differentiation, proliferation, apoptosis, and autophagy.[1][6]

These application notes provide detailed protocols for utilizing Dorsomorphin in various cell culture assays, along with key quantitative data and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

Dorsomorphin primarily targets two distinct signaling pathways:

-

AMP-activated protein kinase (AMPK) Pathway: Dorsomorphin acts as an ATP-competitive inhibitor of AMPK with a Ki value of 109 nM in cell-free assays.[1][7][8] By inhibiting AMPK, it prevents the phosphorylation of downstream targets, thereby interfering with the cellular response to low energy states. It does not significantly inhibit other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, or JAK3.[1][8]

-

Bone Morphogenetic Protein (BMP) Pathway: Dorsomorphin selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6.[4][5] This inhibition blocks the BMP-mediated phosphorylation of SMAD1/5/8, which in turn prevents the translocation of these transcription factors to the nucleus and the subsequent regulation of target gene expression.[4]

Figure 1: Dorsomorphin's dual inhibition of AMPK and BMP signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for Dorsomorphin based on published research.

| Parameter | Value | Cell-Free/Cell-Based | Reference |

| Ki (AMPK) | 109 nM | Cell-free | [1][7][8] |

| IC50 (BMP4-induced SMAD phosphorylation) | 0.47 µM | Cell-based | [9] |

| IC50 (HeLa cell viability) | 10.71 µM | Cell-based | [10] |

| IC50 (HCT116 cell viability) | 11.34 µM | Cell-based | [10] |

| Application | Cell Line | Concentration | Incubation Time | Effect | Reference |

| Inhibition of Osteoblast Differentiation | C2C12 | 4 µM | 5 days | Abolished BMP4/6-induced alkaline phosphatase activity | [4][11] |

| Inhibition of Hepcidin Expression | Hep3B | 10 µM | Not specified | Abrogated BMP2-induced hepcidin promoter activity | [4] |

| Induction of Cardiomyogenesis | Mouse ES Cells | 2 µM | 24 hours | Increased yield of spontaneously beating cardiomyocytes | [12][13] |

| Induction of Cancer Cell Apoptosis | HeLa, HCT116 | 10 µM | 24 hours | Increased cleaved PARP levels and Annexin V+ cells | [10] |

| Inhibition of HSP Expression | HeLa, HCT116 | 10 µM | 30 min pre-treatment | Inhibited heat stress-induced HSP expression | [10] |

Experimental Protocols

Protocol 1: Preparation of Dorsomorphin Stock Solution

Materials:

-

Dorsomorphin powder (lyophilized)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Warming bath or incubator (37°C)

Procedure:

-

Gently tap the vial of Dorsomorphin powder to ensure all the powder is at the bottom.

-

To prepare a 10 mM stock solution, reconstitute the powder in the appropriate volume of DMSO. For example, for 5 mg of Dorsomorphin (MW: 399.49 g/mol ), add 1.25 mL of DMSO.[8][14]

-

To facilitate dissolution, warm the solution at 37°C for 3-5 minutes and vortex gently.[9][15]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution in DMSO is typically stable for at least 3 months.[8]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[15]

Protocol 2: General Workflow for a Cell-Based Assay with Dorsomorphin

Figure 2: A generalized experimental workflow for cell culture assays using Dorsomorphin.

Protocol 3: Inhibition of BMP-Induced Osteogenic Differentiation in C2C12 Cells

This protocol is adapted from studies demonstrating Dorsomorphin's ability to block BMP-induced osteogenesis.[4][11]

Materials:

-

C2C12 myoblast cell line

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Differentiation Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin

-

Recombinant human BMP4 or BMP6

-

Dorsomorphin stock solution (10 mM in DMSO)

-

Alkaline Phosphatase (ALP) activity assay kit

-

Cell lysis buffer

-

Phosphate Buffered Saline (PBS)

-

96-well or 24-well cell culture plates

Procedure:

-

Seed C2C12 cells in a multi-well plate at a density that will allow them to reach confluence within 24-48 hours.

-

Once confluent, switch the growth medium to differentiation medium.

-

Prepare the treatment groups in the differentiation medium:

-

Vehicle control (DMSO)

-

BMP4 or BMP6 (e.g., 50 ng/mL)

-

BMP4 or BMP6 + Dorsomorphin (e.g., 4 µM)

-

Dorsomorphin alone (e.g., 4 µM)

-

-

Replace the medium with the prepared treatment media.

-

Incubate the cells for 5 days, replacing the treatment media every 2-3 days.

-

After 5 days, wash the cells with PBS.

-

Lyse the cells according to the ALP activity assay kit manufacturer's instructions.

-

Measure the ALP activity and normalize it to the total protein concentration of the cell lysate.

Protocol 4: Assessment of Dorsomorphin-Induced Apoptosis in Cancer Cells

This protocol is based on findings that Dorsomorphin can induce apoptosis in various cancer cell lines.[6][10]

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Appropriate complete culture medium

-

Dorsomorphin stock solution (10 mM in DMSO)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

-

6-well cell culture plates

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to attach and grow for 24 hours.

-

Prepare the treatment media with the desired concentrations of Dorsomorphin (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO).

-

Treat the cells with the prepared media and incubate for 24 hours.

-

Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

Concluding Remarks

Dorsomorphin is a versatile and powerful tool for investigating the roles of AMPK and BMP signaling in cellular physiology and disease. When using Dorsomorphin, it is crucial to consider its dual inhibitory nature and to include appropriate controls to dissect the specific pathway of interest. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Dorsomorphin in their cell culture assays. As with any inhibitor, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental question.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]

- 9. apexbt.com [apexbt.com]

- 10. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | PLOS One [journals.plos.org]

- 13. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells [dash.harvard.edu]

- 14. Dorsomorphin (Compound C) (#60887) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 15. static.miltenyibiotec.com [static.miltenyibiotec.com]

Dorsomorphin (Compound C): Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also widely known as Compound C, is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] It also exhibits inhibitory activity against bone morphogenetic protein (BMP) type I receptors, specifically ALK2, ALK3, and ALK6.[4][5] This dual activity makes Dorsomorphin a valuable tool for investigating a multitude of cellular processes, including metabolic regulation, cell differentiation, autophagy, and cancer cell proliferation.[1][3] These application notes provide detailed protocols for the preparation and use of Dorsomorphin in in vitro studies, along with a summary of its key characteristics and signaling pathways.

Physicochemical Properties and Solubility

Proper preparation of Dorsomorphin solutions is critical for reproducible experimental outcomes. Dorsomorphin is typically supplied as a crystalline solid or lyophilized powder.[6][7] Its solubility varies significantly depending on the solvent.

| Solvent | Solubility | Notes |

| DMSO | ~1-100 mM | Warming to 37°C and sonication can aid dissolution.[2][8][9][10][11] |

| DMF | ~2.5 mg/mL | Purge with an inert gas.[6][10] |

| Ethanol | ~0.14 mg/mL | Purge with an inert gas.[6] |

| Aqueous Buffers | Sparingly soluble | For aqueous solutions, first dissolve in DMSO or DMF and then dilute with the buffer. Aqueous solutions are not recommended for storage for more than one day.[6][12] |

| Dorsomorphin HCl in PBS (pH 7.2) | ~1 mg/mL | The hydrochloride salt offers improved aqueous solubility.[12] |

Storage and Stability: Store the solid compound and stock solutions at -20°C.[5][6] The solid form is stable for at least two years.[6] For stock solutions in DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[8]

Mechanism of Action

Dorsomorphin primarily functions as an inhibitor of AMPK, with a Ki of 109 nM in cell-free assays. It is selective for AMPK over several other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, and JAK3.[1][13] By inhibiting AMPK, Dorsomorphin can prevent the phosphorylation of downstream targets, thereby modulating cellular metabolism and growth.

Independently of its effect on AMPK, Dorsomorphin also inhibits BMP type I receptors (ALK2, ALK3, and ALK6), which blocks the phosphorylation of downstream SMAD1/5/8 proteins.[4][5] This inhibition can influence cell differentiation processes, such as promoting cardiomyogenesis and neural differentiation while inhibiting osteogenesis.[4][8]

Furthermore, in some cancer cell lines, Dorsomorphin has been shown to downregulate the Akt/mTOR pathway, leading to the induction of autophagy.[6][10]

Dorsomorphin's dual inhibitory action on AMPK and BMP signaling pathways.

Experimental Protocols

Preparation of Dorsomorphin Stock Solution (10 mM in DMSO)

-

Materials: Dorsomorphin powder, anhydrous DMSO, sterile microcentrifuge tubes.

-

Procedure:

-

To prepare a 10 mM stock solution from 5 mg of Dorsomorphin (FW: 399.5 g/mol ), add 1.25 mL of DMSO.[7] For other starting amounts, adjust the volume of DMSO accordingly.

-

To facilitate dissolution, gently warm the solution at 37°C for 3-5 minutes and/or sonicate.[2][8]

-

Vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Preparation of Working Solution for Cell Culture

-

Materials: 10 mM Dorsomorphin stock solution, pre-warmed sterile cell culture medium.

-

Procedure:

-

Thaw an aliquot of the 10 mM Dorsomorphin stock solution at 37°C.[8]

-

Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution.

-

Mix the supplemented medium thoroughly. To ensure sterility, the final medium can be filtered through a 0.2 µm low-protein binding filter.[8]

-

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

-

Workflow for preparing Dorsomorphin solutions for in vitro experiments.

In Vitro Applications and Recommended Concentrations

The effective concentration of Dorsomorphin can vary depending on the cell type, experimental duration, and the specific pathway being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

| Application | Cell Line | Concentration | Incubation Time | Effect |

| Inhibition of BMP-mediated osteoblast differentiation | C2C12 | 4 µM | - | Decrease in alkaline phosphatase level.[1] |

| Inhibition of BMP-mediated hepcidin mRNA expression | HepG2 | 10 µM | 30 mins pre-treatment | Inhibition of hepcidin mRNA expression.[1] |

| Induction of autophagy | U251 human glioma cells | 10 µM | - | Downregulation of the Akt/mTOR pathway.[6][10] |

| General cell culture applications | Various | 0.5 - 20 µM | Varies | Effective range for various applications.[8] |

| Inhibition of adipogenic differentiation | 3T3-L1 fibroblasts | - | - | Inhibition of adipogenesis.[2] |

| Reduction of cisplatin-induced apoptosis | BUMPT-306 | 20 µM | 24 h | Decreased expression of c-caspase3 and c-PARP.[14] |

Conclusion

Dorsomorphin is a versatile and potent inhibitor for studying AMPK and BMP signaling pathways in vitro. Careful preparation of solutions and optimization of working concentrations are essential for obtaining reliable and reproducible data. The protocols and information provided in these application notes serve as a comprehensive guide for researchers utilizing Dorsomorphin in their in vitro studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. glpbio.com [glpbio.com]

- 4. stemcell.com [stemcell.com]

- 5. agscientific.com [agscientific.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]

- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Dorsomorphin dihydrochloride | AMPK | Tocris Bioscience [tocris.com]

- 14. glpbio.com [glpbio.com]

Application of Dorsomorphin (Compound C) in Antimicrobial Susceptibility Testing: A Synergistic Approach

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Dorsomorphin, also known as Compound C, is a well-established, potent, and selective inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling pathways.[1][2][3] It is a widely used tool in cellular biology to investigate metabolic processes, cellular differentiation, and various signaling cascades. While Dorsomorphin is not recognized as a conventional antibiotic with direct antimicrobial properties, its role as a kinase inhibitor presents a compelling rationale for its investigation in antimicrobial susceptibility testing, specifically for its potential to act synergistically with established antibiotics.

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the use of non-antibiotic compounds to potentiate the efficacy of existing drugs. Pathogens have been shown to modulate host cell AMPK for their own benefit, and AMPK signaling can play a role in the host's defense against infections.[4][5] Furthermore, signaling pathways in bacteria, such as those analogous to BMP signaling, have been implicated in processes like biofilm formation.[6] Therefore, inhibiting these pathways with a molecule like Dorsomorphin could potentially render pathogens more susceptible to the action of traditional antibiotics.

This document provides a detailed protocol for evaluating the synergistic antimicrobial activity of Dorsomorphin in combination with a conventional antibiotic using the checkerboard microdilution method.

Principle

The checkerboard assay is a standard in vitro method used to assess the interaction between two antimicrobial agents. By systematically testing serial dilutions of two compounds, both individually and in combination, the assay can determine whether their combined effect is synergistic, additive, indifferent, or antagonistic.[7][8][9] The outcome is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally interpreted as synergy, indicating that the combination of the two agents is more effective at inhibiting microbial growth than the sum of their individual effects.[7][10]

Data Presentation

Table 1: Hypothetical Checkerboard Assay Results for Dorsomorphin and Ampicillin against Staphylococcus aureus

| Dorsomorphin (µg/mL) | Ampicillin (µg/mL) | Growth (+/-) |

| MIC | 0.25 | |

| 0 | 0.25 | - |

| 0 | 0.125 | + |

| 0 | 0.0625 | + |

| 0 | 0 | + |

| 16 | ||

| 16 | 0.0625 | - |

| 16 | 0.03125 | + |

| 16 | 0 | + |

| 8 | ||

| 8 | 0.0625 | - |

| 8 | 0.03125 | + |

| 8 | 0 | + |

| 4 | ||

| 4 | 0.125 | - |

| 4 | 0.0625 | + |

| 4 | 0 | + |

| 2 | ||

| 2 | 0.125 | - |

| 2 | 0.0625 | + |

| 2 | 0 | + |

| 0 | MIC | |

| 0 | 0.25 | - |

| 0 | 0.125 | + |

| 0 | 0.0625 | + |

| 0 | 0 | + |

Table 2: Calculation and Interpretation of Fractional Inhibitory Concentration (FIC) Index

| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | ΣFIC (FIC Index) | Interpretation |

| Ampicillin | 0.25 | 0.0625 | 0.25 | 0.5 | Synergy |

| Dorsomorphin | >64 | 16 | 0.25 |

Note: The MIC of Dorsomorphin alone is assumed to be >64 µg/mL based on the lack of direct antimicrobial activity. For calculation purposes, the lowest concentration of Dorsomorphin that resulted in a synergistic effect is used.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of the test organism (e.g., Staphylococcus aureus ATCC 29213) on an appropriate agar plate, select 3-5 isolated colonies.

-

Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Preparation of Antimicrobial Solutions:

-

Prepare a stock solution of the test antibiotic (e.g., Ampicillin) and Dorsomorphin in a suitable solvent (e.g., DMSO for Dorsomorphin, water for Ampicillin).

-

Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using MHB.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted antimicrobial agents. The final volume in each well will be 100 µL.

-

Include a growth control well (bacteria and MHB only) and a sterility control well (MHB only).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

-

Protocol 2: Checkerboard Synergy Assay

-

Plate Setup:

-

Use a 96-well microtiter plate.

-

Along the x-axis (columns), prepare serial two-fold dilutions of Dorsomorphin.

-

Along the y-axis (rows), prepare serial two-fold dilutions of the antibiotic (e.g., Ampicillin).

-

The final plate will contain a gradient of concentrations for both compounds, individually and in combination.